N,5-Diethyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-Diethyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a thiadiazole ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-Diethyl-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,5-Diethyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives of this compound.
Scientific Research Applications
N,5-Diethyl-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent
Agriculture: It is explored for its use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,5-Diethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways . It may also inhibit specific enzymes or receptors involved in the growth and proliferation of pathogens, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
N,5-Diethyl-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives such as:
N,5-Dimethyl-1,3,4-thiadiazol-2-amine: Similar structure but with methyl groups instead of ethyl groups.
N,5-Diphenyl-1,3,4-thiadiazol-2-amine: Contains phenyl groups, leading to different biological activities and properties.
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: A derivative with a trifluoromethyl group, known for its potent biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H11N3S |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
N,5-diethyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H11N3S/c1-3-5-8-9-6(10-5)7-4-2/h3-4H2,1-2H3,(H,7,9) |
InChI Key |
VCLAZPJTGZGDNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.